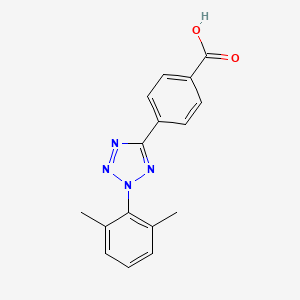
4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid is an organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety, with a 2,6-dimethylphenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Benzoic Acid Moiety: The tetrazole derivative is then coupled with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The tetrazole ring and the benzoic acid moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Oxidation of the methyl groups can yield carboxylic acids.
Reduction: Reduction of the carboxylic acid group can produce alcohols.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
2-(2,6-Dimethylphenyl)amino)benzoic Acid: This compound is structurally similar but lacks the tetrazole ring.
2,6-Dimethylbenzoic Acid: This compound has a similar phenyl ring substitution but does not contain the tetrazole or benzoic acid moieties.
Uniqueness: 4-(2-(2,6-Dimethylphenyl)-2H-tetrazol-5-yl)benzoic Acid is unique due to the presence of both the tetrazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14N4O2 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
4-[2-(2,6-dimethylphenyl)tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C16H14N4O2/c1-10-4-3-5-11(2)14(10)20-18-15(17-19-20)12-6-8-13(9-7-12)16(21)22/h3-9H,1-2H3,(H,21,22) |
Clé InChI |
BBIBHPYJWMMOFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


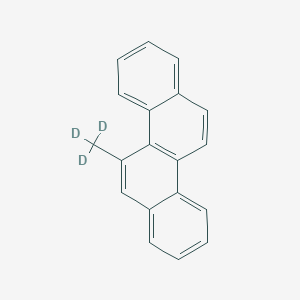
![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
![(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13839195.png)
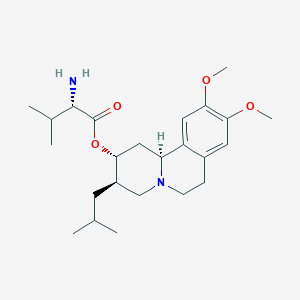
![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
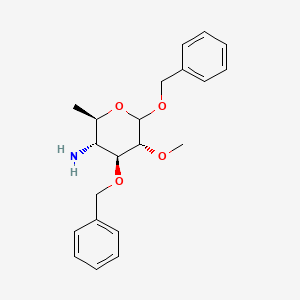

![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
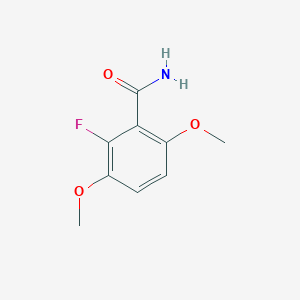
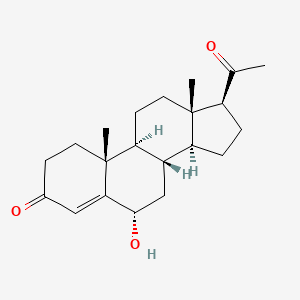
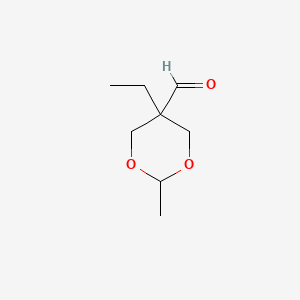
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
